Cas no 70932-27-3 (N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride)

N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride structure
70932-27-3 structure
商品名:N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride
CAS番号:70932-27-3
MF:C13H22ClNO2
メガワット:259.77228307724
CID:4762616

N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride 化学的及び物理的性質

名前と識別子

    • N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride
    • 1-(3,4-dimethoxyphenyl)-N-ethylpropan-2-amine;hydrochloride
    • インチ: 1S/C13H21NO2.ClH/c1-5-14-10(2)8-11-6-7-12(15-3)13(9-11)16-4;/h6-7,9-10,14H,5,8H2,1-4H3;1H
    • InChIKey: XAIOZKVXTALWIB-UHFFFAOYSA-N
    • ほほえんだ: Cl.O(C)C1=C(C=CC(=C1)CC(C)NCC)OC

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 187
  • トポロジー分子極性表面積: 30.5

N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P01LJ5H-5mg
N-ethyl-3,4-dimethoxy-α-methyl-benzeneethanamine, monohydrochloride
70932-27-3 ≥98%
5mg
$345.00 2024-04-21
A2B Chem LLC
BA83413-5mg
N-ethyl-3,4-dimethoxy-α-methyl-benzeneethanamine, monohydrochloride
70932-27-3 ≥98%
5mg
$251.00 2024-04-19
1PlusChem
1P01LJ5H-1mg
N-ethyl-3,4-dimethoxy-α-methyl-benzeneethanamine, monohydrochloride
70932-27-3 ≥98%
1mg
$126.00 2024-04-21
A2B Chem LLC
BA83413-1mg
N-ethyl-3,4-dimethoxy-α-methyl-benzeneethanamine, monohydrochloride
70932-27-3 ≥98%
1mg
$73.00 2024-04-19

N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride 関連文献

N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine, monohydrochlorideに関する追加情報

Comprehensive Analysis of N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride (CAS No. 70932-27-3)

N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride (CAS No. 70932-27-3) is a chemically synthesized compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties. This compound, often referred to in abbreviated forms in scientific literature, belongs to a class of substituted phenethylamines. Its molecular structure features an ethyl group, dimethoxy substitutions, and a methylated alpha carbon, which contribute to its distinct physicochemical characteristics. Researchers are particularly interested in its potential applications in neuroscience and metabolic studies, aligning with current trends in precision medicine and neuropharmacology.

The compound's CAS No. 70932-27-3 serves as a critical identifier in regulatory and safety databases, ensuring accurate classification in global chemical inventories. Recent discussions in AI-driven drug discovery platforms highlight its relevance in virtual screening workflows, where its structural motifs are analyzed for ligand-receptor interactions. This aligns with frequent search queries like "role of dimethoxy substitutions in drug design" or "ethylamine derivatives in CNS research," reflecting growing public interest in structure-activity relationships (SAR).

From a synthetic chemistry perspective, N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine demonstrates notable stability under physiological pH conditions, making it suitable for in vitro assays. Its hydrochloride salt form (monohydrochloride) enhances water solubility—a property frequently searched by formulation scientists optimizing bioavailability. The compound's logP value and hydrogen bonding capacity are often discussed in online forums dedicated to ADME prediction (Absorption, Distribution, Metabolism, Excretion), a hotspot in modern pharmacodynamics.

Emerging applications in neurodegenerative disease models have positioned this compound as a subject of preclinical investigations. Studies referencing 70932-27-3 explore its potential modulation of neurotransmitter systems, coinciding with trending searches about "novel dopaminergic compounds" and "blood-brain barrier permeability predictors." These inquiries reflect the compound's intersection with digital health innovations, where computational models simulate its pharmacokinetic behavior.

Quality control protocols for N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine monohydrochloride emphasize HPLC-UV validation—a technique dominating search volumes in analytical chemistry communities. The compound's distinct UV absorption spectrum enables precise quantification, addressing common queries about "validating substituted phenethylamines" in compliance with ICH guidelines. This analytical rigor supports its use in certified reference materials (CRMs), a growing niche in laboratory accreditation standards.

Environmental fate studies of CAS 70932-27-3 reveal moderate biodegradability, a topic increasingly searched in green chemistry circles. Its ecological impact assessments are frequently benchmarked against OECD test guidelines, aligning with sustainability trends in chemical manufacturing. These discussions often intersect with searches for "benign-by-design synthetic routes" for methoxy-substituted compounds.

In crystallography research, the hydrochloride salt's polymorphic forms attract attention from solid-state chemists investigating "salt selection strategies"—a high-volume search phrase in formulation science. The compound's differential scanning calorimetry (DSC) thermograms are cited in patents describing pharmaceutical co-crystals, demonstrating its versatility beyond biological applications.

The compound's nomenclature (N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine) systematically describes its IUPAC-conformant structure, addressing frequent academic searches about "substituent priority in amine naming." This precision supports its unambiguous identification in chemical databases like PubChem and Reaxys, where structure-searchable platforms dominate researcher workflows.

Ongoing investigations into the stereochemistry of 70932-27-3 explore its potential chiral centers—a subject trending in asymmetric synthesis forums. The alpha-methyl group's influence on molecular conformation generates discussions matching search terms like "steric effects in phenethylamine derivatives," particularly among medicinal chemists designing targeted therapies.

As regulatory landscapes evolve, N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine monohydrochloride undergoes rigorous ICH stability testing protocols. These procedures address common queries about "forced degradation studies" for methoxy-containing compounds, ensuring compliance with pharmaceutical validation standards that dominate industry search trends.

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